Cas no 186000-44-2 (Zinc,(3-bromophenyl)iodo-)
Zinc,(3-bromophenyl)iodo- Chemical and Physical Properties
Names and Identifiers
-
- Zinc,(3-bromophenyl)iodo-
- 3-BROMOPHENYLZINC IODIDE,
- bromobenzene,iodozinc(1+)
- 3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran
- 3-Bromophenylzinc iodide solution
- 3-BroMophenylzinc iodide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- 3-BROMOPHENYLZINC IODIDE, 0.5M SOLUTION
- 3-Bromophenylzinc iodide solution 0.5 in THF
- 3-Bromophenylzinc iodide solution 0.5M in THF
- REF DUPL: 3-Chloro-2,6-difluorophenylboronic acid
- 3-BroMophenylzinc iodide, 0.5 M solution in THF, SpcSeal
- 3-BROMOPHENYLZINC IODIDE
- AKOS016018017
- 186000-44-2
- MFCD01311440
- 3-Bromophenylzinc iodide, 0.50 M in THF
- 3-Bromophenylzinc iodide, 0.5M in THF
- bromobenzene;iodozinc(1+)
-
- MDL: MFCD01311440
- Inchi: 1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
- InChI Key: GMLNDLKPSGCEDN-UHFFFAOYSA-M
- SMILES: I[Zn+].BrC1=CC=C[C-]=C1
Computed Properties
- Exact Mass: 345.78300
- Monoisotopic Mass: 345.78325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.023 g/mL at 25 °C
- Boiling Point: 65 °C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- PSA: 0.00000
- LogP: 3.13250
- Solubility: Not determined
- Color/Form: 0.5 M in THF
Zinc,(3-bromophenyl)iodo- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H319-H335-H351
- Warning Statement: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Hazardous Material transportation number:UN 2056 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-19-36/37-40
- Safety Instruction: S16
-
Hazardous Material Identification:
- Safety Term:S16-26-33-36
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Risk Phrases:R11
Zinc,(3-bromophenyl)iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213902-50ml |
3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran |
186000-44-2 | 50ml |
£339.00 | 2022-03-01 | ||
| Fluorochem | 213902-100ml |
3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran |
186000-44-2 | 100ml |
£534.00 | 2022-03-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497649-50ML |
Zinc,(3-bromophenyl)iodo- |
186000-44-2 | 0.5M in THF | 50ML |
¥1517.21 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B920289-50ml |
3-Bromophenylzinc iodide solution |
186000-44-2 | 0.5 M in THF | 50ml |
¥1,299.60 | 2022-09-29 | |
| abcr | AB356146-50 ml |
3-Bromophenylzinc iodide, 0.5M in THF; . |
186000-44-2 | 50 ml |
€566.20 | 2024-04-18 | ||
| abcr | AB356146-100 ml |
3-Bromophenylzinc iodide, 0.5M in THF; . |
186000-44-2 | 100 ml |
€849.00 | 2024-04-18 | ||
| abcr | AB356146-50ml |
3-Bromophenylzinc iodide, 0.5M in THF; . |
186000-44-2 | 50ml |
€566.20 | 2025-02-18 | ||
| abcr | AB356146-100ml |
3-Bromophenylzinc iodide, 0.5M in THF; . |
186000-44-2 | 100ml |
€849.00 | 2025-02-18 |
Zinc,(3-bromophenyl)iodo- Suppliers
Zinc,(3-bromophenyl)iodo- Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Zinc,(3-bromophenyl)iodo-
Introduction to Zinc,(3-bromophenyl)iodo (CAS No. 186000-44-2)
Zinc,(3-bromophenyl)iodo, a compound with the chemical formula of Zn(C₆H₄BrI), is a significant molecule in the field of organometallic chemistry and pharmaceutical research. This compound, identified by its unique CAS No. 186000-44-2, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structure of Zinc,(3-bromophenyl)iodo consists of a zinc center coordinated to a 3-bromophenyl group and an iodo group. This arrangement makes it an intriguing candidate for various chemical transformations, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. The presence of both bromine and iodine substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in the synthesis of more intricate compounds.
In recent years, there has been a growing interest in the development of novel organometallic compounds for pharmaceutical applications. Zinc,(3-bromophenyl)iodo has been explored as a potential precursor in the synthesis of biologically active molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, has opened up new avenues for the creation of pharmacologically relevant compounds.
One of the most compelling aspects of Zinc,(3-bromophenyl)iodo is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern medicinal chemistry, with many drugs featuring these structural motifs. The compound's reactivity allows for the introduction of diverse functional groups into the aromatic ring, facilitating the construction of complex heterocyclic frameworks. This capability is particularly valuable in the development of new therapeutic agents targeting various diseases.
Recent studies have highlighted the utility of Zinc,(3-bromophenyl)iodo in the preparation of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, modulating their activity to achieve therapeutic effects. For instance, researchers have utilized this compound to synthesize inhibitors targeting enzymes involved in cancer pathways. The precision offered by organometallic chemistry allows for the tailoring of molecular structures to optimize binding affinity and selectivity.
The compound's properties also make it suitable for materials science applications. Organometallic compounds like Zinc,(3-bromophenyl)iodo can be used to develop novel materials with unique electronic and optical properties. These materials are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to precisely control molecular architecture through organometallic chemistry is key to achieving desired material characteristics.
In conclusion, Zinc,(3-bromophenyl)iodo (CAS No. 186000-44-2) is a multifaceted compound with significant potential in both pharmaceutical and materials science research. Its reactivity and structural features make it an invaluable tool for synthetic chemists, enabling the creation of complex molecules with diverse applications. As research continues to uncover new uses for this compound, its importance in advancing chemical science is likely to grow.
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